molecular formula C24H17FN2O6 B2623627 N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide CAS No. 888462-76-8

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B2623627
CAS No.: 888462-76-8
M. Wt: 448.406
InChI Key: ZMSRQKBSRVUNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Benzodioxol-Benzofuran Hybrid Compounds

The strategic fusion of benzodioxole and benzofuran motifs traces its origins to seminal work in directed ortho-metalation (DoM) chemistry. In the 1980s, Snieckus’ group discovered that O-thiocarbamates could serve as directed metalation groups (DMGs), enabling regioselective functionalization of aromatic systems. This breakthrough laid the groundwork for synthesizing ortho-substituted aryl O-thiocarbamates, which were later adapted to construct benzodioxole-benzofuran hybrids via Newman–Kwart rearrangements (NKRs). Early applications focused on generating thiophenol derivatives for heterocyclic synthesis, but the discovery of benzodioxole’s electron-rich aromatic system and benzofuran’s planar rigidity expanded their utility in drug design.

By the 2000s, advances in one-pot heteroannulation reactions facilitated the efficient construction of benzofuran cores. For instance, acid-catalyzed [3+2] cyclizations between benzoquinones and cyclohexenones yielded fused benzofuran systems with high regioselectivity. Concurrently, benzodioxole derivatives gained prominence as cyclooxygenase (COX) inhibitors, with studies demonstrating their ability to modulate inflammatory pathways through selective COX-2 binding. These parallel developments converged in the design of hybrid structures like N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide , which combines the pharmacological advantages of both scaffolds.

Academic Significance of Polycyclic Heteroaromatic Systems

Polycyclic heteroaromatic systems, particularly benzodioxole-benzofuran hybrids, occupy a critical niche in medicinal chemistry due to their dual capacity for target engagement and metabolic stability. The benzodioxole moiety’s methylenedioxy group enhances electron density, promoting π-π interactions with hydrophobic enzyme pockets. Meanwhile, the benzofuran core’s planar structure facilitates intercalation into DNA or protein binding sites, as evidenced by its antitumor and anti-inflammatory applications.

Recent studies underscore the academic value of these hybrids:

  • COX Inhibition : Benzodioxole-acetic acid derivatives exhibit IC~50~ values as low as 0.725 µM against COX-1, outperforming traditional NSAIDs like ketoprofen.
  • Anticancer Activity : Benzofuran-piperazine hybrids demonstrate dose-dependent inhibition of NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (TNF-α, IL-6) by >50% at 10 µM.
  • Enzyme Targeting : Carbonic anhydrase IX inhibitors incorporating benzofuran-carboxylic acids achieve submicromolar K~i~ values (0.56 µM) with >40-fold selectivity over off-target isoforms.

These findings validate the hybrid scaffold’s versatility in addressing multifactorial diseases through polypharmacological mechanisms.

Structural Classification of this compound

The target compound belongs to the N-acylbenzofuran-carboxamide class, characterized by the following structural domains:

Domain Structural Features Role
Benzodioxole 1,3-Benzodioxol-5-yl group at N-terminus Enhances electron density; improves pharmacokinetic stability.
Benzofuran Core 1-Benzofuran-2-carboxamide backbone Provides planar rigidity for target binding.
Acetamido Linker 3-[2-(2-Fluorophenoxy)acetamido] side chain Introduces hydrogen-bonding capacity and conformational flexibility.
Fluorophenoxy Group Ortho-fluorine substituent on phenoxy moiety Modulates lipophilicity and metabolic resistance.

This classification aligns with synthetic strategies for analogous hybrids. For example, benzofuran cores are often synthesized via acid-catalyzed heteroannulation of benzoquinones, while fluorophenoxy groups are introduced through nucleophilic aromatic substitution.

Functional Group Architecture and Pharmacophore Mapping

The compound’s pharmacophore comprises four critical elements:

  • Benzodioxole Ring : The methylenedioxy group acts as a hydrogen-bond acceptor, engaging polar residues in enzyme active sites. In COX inhibitors, this group contributes to a 12.3–33.7 µM IC~50~ range by stabilizing interactions with Arg120 and Tyr355.
  • Benzofuran Carboxamide : The carboxamide’s carbonyl oxygen forms hydrogen bonds with backbone amides (e.g., Asn92 in carbonic anhydrase IX), while the furan oxygen participates in dipole-dipole interactions.
  • Acetamido Linker : The N-acetyl spacer bridges hydrophobic and hydrophilic domains, optimizing solubility without compromising membrane permeability. In piperazine-benzofuran hybrids, analogous linkers reduce IL-6 secretion by 60% at 20 µM.
  • Fluorophenoxy Group : The ortho-fluorine atom enhances metabolic stability via steric hindrance of cytochrome P450 oxidation, while its electronegativity strengthens van der Waals contacts with hydrophobic pockets.

These features collectively enable multitarget engagement, positioning the compound as a promising candidate for inflammatory and neoplastic disorders.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[2-(2-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O6/c25-16-6-2-4-8-18(16)30-12-21(28)27-22-15-5-1-3-7-17(15)33-23(22)24(29)26-14-9-10-19-20(11-14)32-13-31-19/h1-11H,12-13H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSRQKBSRVUNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, fluorophenoxy acetic acid, and benzodioxole derivatives. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenoxy Acetamido Group: This step may involve nucleophilic substitution reactions where the fluorophenoxy acetic acid reacts with an amine group.

    Coupling with Benzodioxole Derivative: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Stereochemistry Hypothesized Impact
Target Compound Benzofuran 2H-1,3-benzodioxol-5-yl; 2-(2-fluorophenoxy)acetamido Not specified Enhanced binding affinity due to fluorine’s electronegativity; benzodioxol stability
Compound e Hexan (1,6-diphenyl) 2-(2,6-dimethylphenoxy)acetamido; amino, hydroxy 2S,3S,5S Increased lipophilicity (methyl groups); polar hydroxy/amino groups for solubility
Compound f Hexan (1,6-diphenyl) 2-(2,6-dimethylphenoxy)acetamido; formamido, hydroxy 2S,3S,5S Formamido may improve metabolic stability; dimethylphenoxy enhances hydrophobicity
Compound n Thiazolidine-carboxylic acid Multiple amino, carboxy, and phenylacetamido groups 4S, 5,5-dimethyl High polarity due to carboxylic acids; potential for multi-target interactions
Compound o Bicyclo[3.2.0]heptane 2-phenylacetamido; amino, thia-azabicyclo system 2S,5R,6R Rigid bicyclic core may restrict conformational flexibility, improving selectivity

Key Observations:

Substituent Effects: The target compound’s 2-fluorophenoxy group offers distinct electronic properties compared to 2,6-dimethylphenoxy in Compounds e–h. Fluorine’s electronegativity may strengthen binding to targets like enzymes or receptors via dipole interactions, whereas methyl groups enhance lipophilicity .

Core Structure Diversity :

  • The benzofuran core (target) vs. hexan (Compounds e–h) or bicyclic systems (Compound o) influences rigidity and planarity. Benzofuran’s aromaticity may favor π-π stacking in hydrophobic binding pockets.

Stereochemical Complexity: Compounds e–o exhibit defined stereochemistry (e.g., 2S,3S,5S), which is critical for their biological activity.

Research Findings and Implications

  • Metabolic Stability : Benzodioxol and fluorinated groups in the target compound may confer resistance to CYP450-mediated metabolism compared to methyl-substituted analogs .
  • Isomerism : highlights that isomers of related compounds (e.g., MDA analogs) exhibit varying biological activities, implying that stereochemical optimization of the target compound could refine efficacy or reduce toxicity .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)acetamido]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a benzofuran core , and an acetamido group . The presence of the fluorophenoxy group enhances its pharmacological profile. The IUPAC name is:

Property Details
IUPAC NameThis compound
Molecular FormulaC22H20FNO4
Molecular Weight373.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzodioxole and benzofuran moieties are believed to play crucial roles in binding to these targets, thereby modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzodioxole compounds can exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
  • Antimicrobial Properties : Some derivatives have shown moderate antibacterial activity, although specific data on this compound's efficacy against pathogens remains limited.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential in reducing inflammation in various models.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of benzodioxole derivatives revealed that certain compounds exhibited significant growth inhibition in cancer cell lines. For instance, compounds with electron-donating substituents showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Enzyme Interaction

Research on similar compounds has indicated that they can inhibit enzyme activity by competing with substrates or altering enzyme conformation. This suggests a possible pathway for the compound's biological effects through enzyme modulation.

Data Table: Biological Activities of Related Compounds

Compound Name Activity Type Cell Line Tested IC50 Value (µM)
Benzodioxole Derivative AAnticancerMCF-715
Benzodioxole Derivative BAntimicrobialE. coli30
Benzofuran Derivative CAnti-inflammatoryRAW 264.725

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.